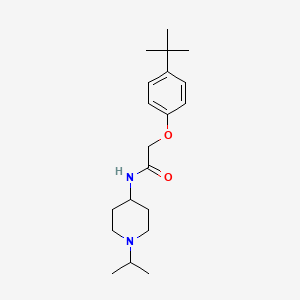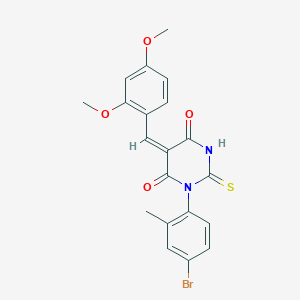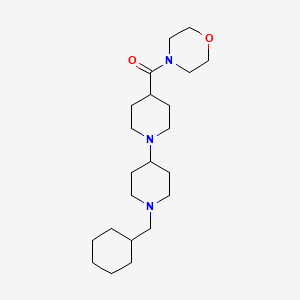![molecular formula C20H33NO B5135586 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine](/img/structure/B5135586.png)
1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine, also known as DIPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIPP is a pyrrolidine derivative that has a unique structure with a butyl chain attached to a phenoxy group.
Mécanisme D'action
1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine selectively inhibits the reuptake of dopamine, norepinephrine, and serotonin by binding to their respective transporters. The binding of 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine to these transporters prevents the uptake of these neurotransmitters into the presynaptic neuron, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration enhances their signaling and can lead to various physiological and pathological effects.
Biochemical and Physiological Effects
1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine has several biochemical and physiological effects that are dependent on the concentration and duration of exposure. At low concentrations, 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine can enhance the release of dopamine, norepinephrine, and serotonin, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration can enhance their signaling and lead to various physiological effects, such as increased arousal, attention, and mood.
At high concentrations, 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine can cause neurotoxicity by disrupting the balance of neurotransmitters in the brain. This disruption can lead to various pathological effects, such as neurodegeneration, cognitive impairment, and behavioral abnormalities.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine has several advantages as a tool for scientific research. It has a high selectivity for dopamine, norepinephrine, and serotonin transporters, which allows for the selective modulation of their signaling. It also has a long duration of action, which allows for sustained modulation of neurotransmitter signaling. Additionally, 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine has low toxicity and is well-tolerated in animal models.
However, there are also limitations to the use of 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine in lab experiments. Its complex synthesis method and high cost make it difficult to obtain in large quantities. Additionally, its selectivity for dopamine, norepinephrine, and serotonin transporters may limit its applicability in studying other neurotransmitters.
Orientations Futures
There are several future directions for the use of 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine in scientific research. One potential direction is the development of more selective and potent derivatives of 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine that can selectively modulate the signaling of specific neurotransmitters. Another direction is the use of 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine in studying the role of neurotransmitters in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Additionally, 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine can be used as a tool to study the development and plasticity of the nervous system.
Méthodes De Synthèse
The synthesis of 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine is a complex process that requires several steps. The first step involves the reaction of 2,6-diisopropylphenol with 1-bromobutane to form 4-(2,6-diisopropylphenoxy)butane. The next step involves the reaction of 4-(2,6-diisopropylphenoxy)butane with pyrrolidine to form 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine. The final product is obtained after purification and characterization through various spectroscopic techniques.
Applications De Recherche Scientifique
1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine has several potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where it can be used as a tool to study the role of neurotransmitters in the brain. 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine can selectively block the uptake of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in various physiological and pathological processes. This property of 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine makes it a valuable tool to study the function of these neurotransmitters in the brain.
Propriétés
IUPAC Name |
1-[4-[2,6-di(propan-2-yl)phenoxy]butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-16(2)18-10-9-11-19(17(3)4)20(18)22-15-8-7-14-21-12-5-6-13-21/h9-11,16-17H,5-8,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNKMSHVUMGDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R*,6S*)-2,6-dimethyl-4-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}morpholine](/img/structure/B5135530.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5135536.png)
![10-phenyl-3,4,9,10-tetrahydropyrrolo[3,4-b][1,5]benzodiazepin-1(2H)-one](/img/structure/B5135544.png)
![N-(2,5-dimethylphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B5135556.png)
![3-{[4-(diethylamino)-1,1-dimethyl-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5135564.png)

![4-{2-(benzoylamino)-3-[(4-chlorophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5135578.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-ethyl-6-methyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5135585.png)
![2-(5-{[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5135602.png)

![N-(3-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5135605.png)
